molecular formula C35H61N13O10 B550063 C3a (70-77)

C3a (70-77)

Cat. No.: B550063
M. Wt: 823.9 g/mol
InChI Key: LYTNSBOBASKUDN-GUQPKPMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

C3a (70-77) undergoes various biochemical reactions, including:

Common Reagents and Conditions

The common reagents used in the synthesis of C3a (70-77) include:

Major Products Formed

The major product formed from the synthesis of C3a (70-77) is the octapeptide itself, which can then be used in various biological assays and research applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40)/t19-,20-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNSBOBASKUDN-GUQPKPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C3a (70-77)
Reactant of Route 2
C3a (70-77)
Reactant of Route 3
C3a (70-77)
Reactant of Route 4
C3a (70-77)
Reactant of Route 5
C3a (70-77)
Reactant of Route 6
C3a (70-77)
Customer
Q & A

Q1: How does Ala-Ser-His-Leu-Gly-Leu-Ala-Arg exert its biological effects? What are the downstream consequences?

A1: While the exact mechanism of interaction remains unclear, research suggests that Ala-Ser-His-Leu-Gly-Leu-Ala-Arg binds to specific receptors, likely similar to the C3a receptor, on the surface of target cells [, ]. This binding triggers a cascade of intracellular events, ultimately leading to:

  • Smooth muscle contraction: Observed in guinea pig ileum and uterus preparations [, ].
  • Histamine release: From rat mast cells, contributing to inflammatory responses [, ].
  • Increased vascular permeability: Observed in both guinea pig and human skin models [].

Q2: What is the structural significance of the C-terminal arginine in Ala-Ser-His-Leu-Gly-Leu-Ala-Arg for its activity?

A2: The C-terminal arginine residue is crucial for the peptide's biological activity. Studies demonstrate that removing this arginine, resulting in the peptide Ala-Ser-His-Leu-Gly-Leu-Ala-Gly, drastically reduces its potency to approximately 1% compared to the full octapeptide []. This suggests that the positive charge and/or specific interactions mediated by the arginine side chain are essential for receptor binding and subsequent activation [].

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